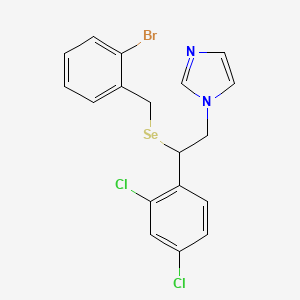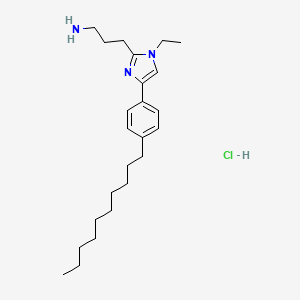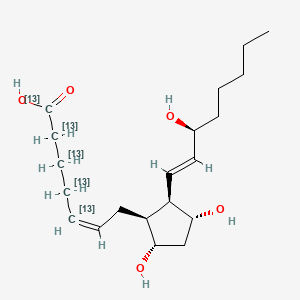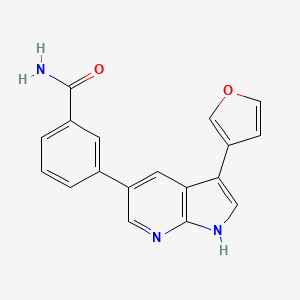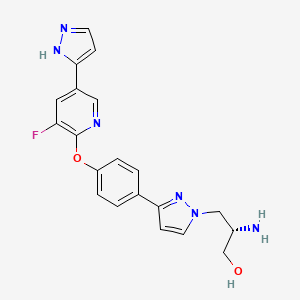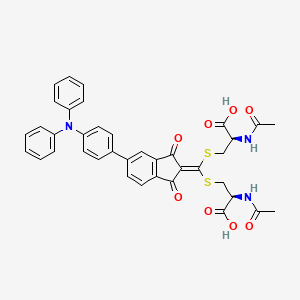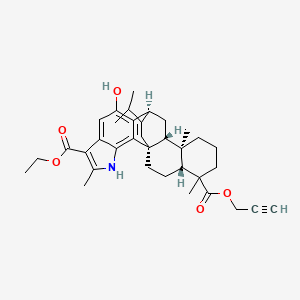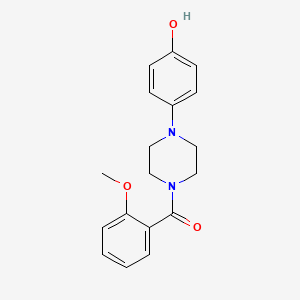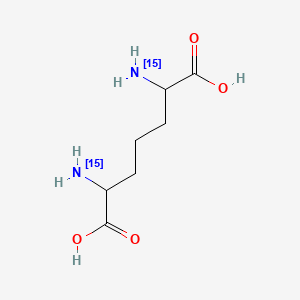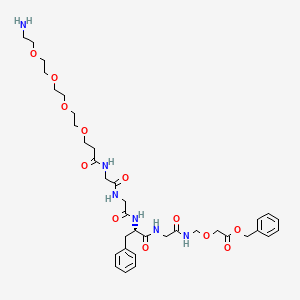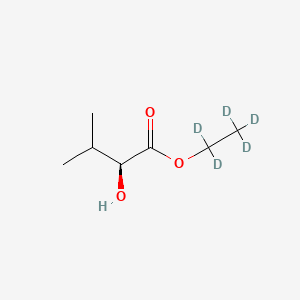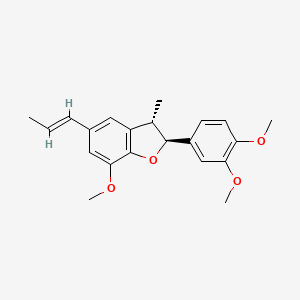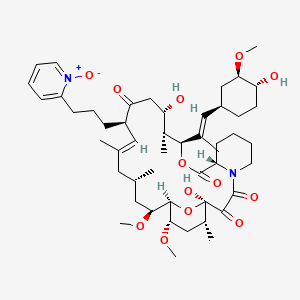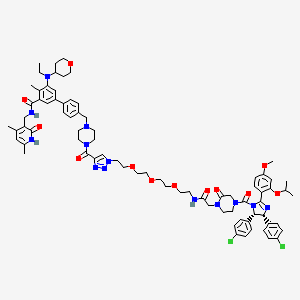
PROTAC EZH2 Degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC EZH2 Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a component of the polycomb repressive complex 2 (PRC2) and plays a crucial role in gene silencing through histone methylation. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC EZH2 Degrader-2 involves the conjugation of an EZH2 ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
EZH2 Ligand Synthesis: The EZH2 ligand is synthesized through a series of organic reactions, including amide bond formation and aromatic substitution.
E3 Ligase Ligand Synthesis: The E3 ligase ligand, often derived from thalidomide or lenalidomide, is synthesized through similar organic reactions.
Linker Attachment: The linker, which connects the EZH2 ligand and the E3 ligase ligand, is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for yield and purity to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
PROTAC EZH2 Degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can affect its binding affinity and degradation efficiency .
科学的研究の応用
PROTAC EZH2 Degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of PROTACs.
Biology: The compound is employed in cellular assays to investigate the role of EZH2 in gene regulation and cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for cancers with EZH2 overexpression or mutation.
作用機序
PROTAC EZH2 Degrader-2 exerts its effects by inducing the degradation of the EZH2 protein. The compound binds to EZH2 and recruits an E3 ubiquitin ligase, which tags EZH2 with ubiquitin molecules. This ubiquitination marks EZH2 for degradation by the proteasome, leading to a reduction in EZH2 levels and subsequent reactivation of silenced genes. The molecular targets involved include EZH2, E3 ligase, and the proteasome pathway .
類似化合物との比較
Similar Compounds
PROTAC EZH2 Degrader-1: Another PROTAC targeting EZH2, but with different linker and ligand structures.
Tazemetostat: A small molecule inhibitor of EZH2 that does not induce degradation but inhibits its enzymatic activity.
Uniqueness
PROTAC EZH2 Degrader-2 is unique in its ability to induce the degradation of EZH2, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in EZH2 levels, offering potential advantages in therapeutic applications .
特性
分子式 |
C77H93Cl2N13O12 |
|---|---|
分子量 |
1463.5 g/mol |
IUPAC名 |
5-[4-[[4-[1-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazole-4-carbonyl]piperazin-1-yl]methyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C77H93Cl2N13O12/c1-8-91(61-23-33-100-34-24-61)67-43-58(42-64(53(67)6)74(95)81-45-65-51(4)41-52(5)82-75(65)96)55-11-9-54(10-12-55)46-86-26-28-87(29-27-86)76(97)66-47-90(85-84-66)32-36-102-38-40-103-39-37-101-35-25-80-69(93)48-88-30-31-89(49-70(88)94)77(98)92-72(57-15-19-60(79)20-16-57)71(56-13-17-59(78)18-14-56)83-73(92)63-22-21-62(99-7)44-68(63)104-50(2)3/h9-22,41-44,47,50,61,71-72H,8,23-40,45-46,48-49H2,1-7H3,(H,80,93)(H,81,95)(H,82,96)/t71-,72+/m1/s1 |
InChIキー |
RRDJNHBEROQEFR-KPBBBUKSSA-N |
異性体SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8[C@H]([C@H](N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
正規SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8C(C(N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


